Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is a chemical compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a methyl ester and a chlorine substituent. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the reaction of 4-chloropyrazole with a suitable pyridine derivative under specific conditions. One common method involves the use of a palladium-catalyzed carbonylation reaction, where 4-chloropyrazole is reacted with carbon monoxide in the presence of a palladium catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Similar structure but with the carboxylate group at a different position.
Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate: Contains a hydroxymethyl group instead of a chlorine atom.
Uniqueness
Methyl4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity
Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant case studies, and research findings.
Overview of Biological Activity
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has been primarily investigated for its cytotoxic effects against various cancer cell lines. Notable studies have shown that it exhibits significant activity against HeLa (cervical cancer) and A549 (lung cancer) cell lines. The compound's mechanism of action appears to involve the inhibition of specific kinases that play critical roles in cancer progression, such as AXL and c-MET kinases, which are implicated in metastasis and therapeutic resistance .
The biological activity of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can be attributed to several mechanisms:
- Kinase Inhibition : The compound has shown promise as an inhibitor of various kinases. For instance, studies indicate its ability to inhibit CK2 (Casein Kinase 2), a serine/threonine kinase involved in regulating cell growth and survival .
- Induction of Apoptosis : Compounds within this class have been reported to induce apoptosis in cancer cells, contributing to their anticancer effects .
- Targeting Multiple Kinases : Research indicates that pyrazolo derivatives can target a range of kinases such as AMPK, B-Raf, EGFR, and CDKs, enhancing their therapeutic potential .
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate on HeLa and A549 cell lines. The results demonstrated an IC50 value indicating potent cytotoxicity, suggesting that the compound may serve as a lead candidate for further development in cancer therapy .
Case Study 2: Inhibition of CK2 Kinase
In vitro studies have shown that methyl 4-chloropyrazolo[1,5-a]pyridine derivatives exhibit selective inhibition of CK2 with IC50 values around 8 nM for CK2α. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Comparative Data Table
The following table summarizes key findings related to the biological activity of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate and its derivatives:
Compound | Target Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate | HeLa | <100 | Cytotoxicity via kinase inhibition |
Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate | A549 | <100 | Induction of apoptosis |
Pyrazolo[1,5-a]pyrimidine derivative | CK2α | 8 | Selective inhibition |
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)6-3-5-12-7(8(6)10)2-4-11-12/h2-5H,1H3 |
InChI Key |
RQCWRTQCRGHFJF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=NN2C=C1)Cl |
Origin of Product |
United States |
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